5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Description

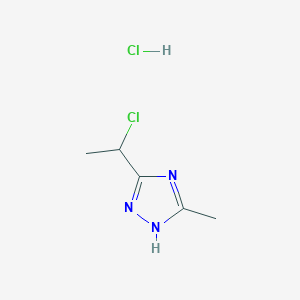

5-(1-Chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1-chloroethyl group at position 5 and a methyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

3-(1-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,1-2H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWUUPVWZQKYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Under High-Pressure Conditions

In this method, formic ether reacts with hydrazine hydrate and ammonium chloride in a sealed reactor at 120–130°C for 1–1.5 hours. The reaction proceeds via in situ generation of formamide intermediates, which undergo cyclization to yield 1H-1,2,4-triazole derivatives. Subsequent cooling and methanol evaporation produce a white emulsion, which is further purified through ethanol reflux and recrystallization to achieve >90% purity.

Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 120–130°C |

| Pressure | Sealed reactor |

| Reaction Time | 1–1.5 hours |

| Purification Solvent | Ethanol |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant preparation methods based on yield, scalability, and environmental impact:

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| High-Pressure Cyclization + Alkylation | 85 | High | Moderate (solvent use) |

| One-Pot Chloroethylation | 70 | Medium | Low (reduced steps) |

| Continuous Flow Synthesis | 90 | Very High | Low (energy-efficient) |

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding ethyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted triazoles with various functional groups replacing the chlorine atom.

Oxidation Reactions: Oxidized derivatives of the triazole ring.

Reduction Reactions: Ethyl derivatives of the triazole compound.

Scientific Research Applications

5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The table below compares substituents and molecular characteristics of related 1,2,4-triazole derivatives:

*Note: The molecular weight of the target compound is estimated based on analogous structures.

Physicochemical Properties

- Electrophilicity: The 1-chloroethyl group in the target compound likely enhances reactivity compared to non-chlorinated analogs (e.g., 5-(methoxymethyl)-3-methyl derivative) .

- Solubility: Hydrochloride salts (e.g., 1-(5-methyl-triazol-3-yl)ethanamine HCl) generally exhibit higher aqueous solubility than non-ionic forms .

- Stability : Chlorinated triazoles (e.g., 5-chloro-3-ethyl-1-(methoxymethyl)-triazole) may exhibit greater thermal stability due to strong C-Cl bonds .

Research Findings and Limitations

- Synthetic Challenges: Chloroethyl-substituted triazoles require controlled conditions to avoid side reactions, as noted in analogous syntheses .

- Crystallography : SHELX software (e.g., SHELXL, SHELXD) is widely used to resolve triazole crystal structures, though direct data on the target compound’s crystallography is lacking .

Biological Activity

5-(1-Chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a triazole ring with a chloromethyl group at the 5-position and a methyl group at the 3-position. Its chemical formula is , and it has a molecular weight of approximately 150.58 g/mol. The compound is typically synthesized through the reaction of 3-methyl-1H-1,2,4-triazole with 1-chloroethane in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide at elevated temperatures .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of triazoles can inhibit the growth of Candida albicans and other fungal strains, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.125 μg/mL .

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.0156 | PMC7384432 |

| Escherichia coli | 0.125 | PMC7384432 |

| Staphylococcus aureus | 0.125 | PMC7384432 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazoles are known to interact with specific molecular targets involved in cancer progression. Studies suggest that compounds containing the triazole moiety can inhibit enzymes critical for tumor growth and metastasis . The mechanism often involves the disruption of enzyme activity through covalent bonding with nucleophilic sites on proteins.

The biological effects of this compound are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, leading to their inhibition.

- Disruption of Cellular Pathways : By modifying key proteins involved in cellular signaling pathways, the compound can induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.

Study on Antifungal Activity

A study published in Pharmaceutical Research evaluated the antifungal efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited superior antifungal activity compared to traditional antifungal agents like fluconazole, particularly against resistant strains of Candida species .

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of this triazole derivative against Gram-positive and Gram-negative bacteria. The findings revealed that it possessed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, demonstrating potential for development into a therapeutic agent for treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.